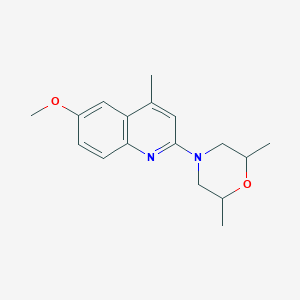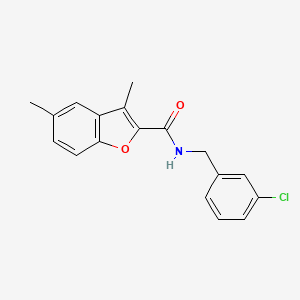
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline, also known as DMEMQ, is a synthetic compound that belongs to the class of quinoline derivatives. DMEMQ has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline is not fully understood. However, studies have shown that this compound interacts with metal ions and forms stable complexes. These complexes can then bind to proteins and enzymes, leading to changes in their activity and function. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for the detection of metal ions in biological samples. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
将来の方向性
There are several future directions for the study of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the study of this compound's anti-cancer properties and its potential as an anti-cancer drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry and medicine.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry. This compound exhibits high selectivity and sensitivity towards metal ions and has been studied for its potential as an anti-cancer agent. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Further studies are needed to fully understand the potential applications of this compound in the field of biochemistry and medicine.
合成法
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 4-methylquinoline with 2,6-dimethylmorpholine and methoxyacetyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline has been extensively studied for its potential applications in the field of medicine and biochemistry. One of the primary applications of this compound is as a fluorescent probe for the detection of metal ions. This compound exhibits high selectivity and sensitivity towards metal ions such as Zn2+, Cu2+, and Fe2+. This compound has also been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, making it a promising candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
4-(6-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-17(19-9-12(2)21-13(3)10-19)18-16-6-5-14(20-4)8-15(11)16/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHRFTDCCYUAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5027035.png)
![2-[4-(cyclopropylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5027044.png)
![1-ethyl-4-(3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5027051.png)

![5-(4-methoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5027060.png)
![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5027070.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027071.png)
![2-ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027079.png)

![2-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5027091.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B5027092.png)


![N-(1-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5027113.png)